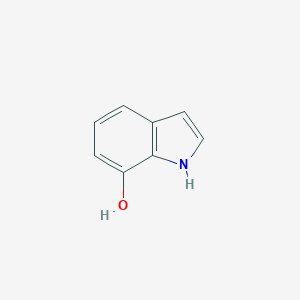
7-Hydroxyindole
Cat. No. B018039
Key on ui cas rn:
2380-84-9
M. Wt: 133.15 g/mol
InChI Key: ORVPXPKEZLTMNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04579865
Procedure details


Reaction of 2-nitro-3-benzyloxyphenylpyruvic acid (2 g.) with 10% palladium on carbon (2 g.) in acetic acid under hydrogen atmosphere is complete in 30 minutes. The mixture is filtered and the solvent is removed in vacuo. The remaining material is dissolved in glycerol and heated at 220° C. for 20 minutes. The desired product is obtained by sublimation under high vacuum.
Name
2-nitro-3-benzyloxyphenylpyruvic acid
Quantity
2 g
Type
reactant
Reaction Step One



Name
Identifiers


|
REACTION_CXSMILES
|
[N+:1]([C:4]1[C:9]([O:10]CC2C=CC=CC=2)=[CH:8][CH:7]=[CH:6][C:5]=1[CH2:18][C:19](=O)C(O)=O)([O-])=O>[Pd].C(O)(=O)C>[OH:10][C:9]1[CH:8]=[CH:7][CH:6]=[C:5]2[C:4]=1[NH:1][CH:19]=[CH:18]2
|
Inputs


Step One
|
Name
|
2-nitro-3-benzyloxyphenylpyruvic acid
|
|
Quantity
|
2 g
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])C1=C(C=CC=C1OCC1=CC=CC=C1)CC(C(=O)O)=O
|
|
Name
|
|
|
Quantity
|
2 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Pd]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
220 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The mixture is filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent is removed in vacuo
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
The remaining material is dissolved in glycerol
|
Outcomes


Product
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
